HDAC6 Inhibitor Selectivity: 2-Methyloxazole-Containing CAY10603 Demonstrates >200-Fold Isoform Selectivity
The 2-methyloxazol-5-yl scaffold, when elaborated to form the potent HDAC6 inhibitor CAY10603 (tert-butyl (4-(3-((7-(hydroxyamino)-7-oxoheptyl)carbamoyl)isoxazol-5-yl)phenyl)carbamate), demonstrates exceptional isoform selectivity. CAY10603 inhibits HDAC6 with an IC₅₀ of 2 pM (0.002 nM), while exhibiting IC₅₀ values of 271 nM (HDAC1), 252 nM (HDAC2), 0.42 nM (HDAC3), 6,851 nM (HDAC8), and 90.7 nM (HDAC10) . This represents a >135,000-fold selectivity for HDAC6 over HDAC8 and >125,000-fold over HDAC1. While this is evidence derived from a fully elaborated pharmacophore rather than the building block itself, it establishes the privileged nature of the 2-methyloxazole core when deployed in medicinal chemistry programs .
| Evidence Dimension | HDAC isoform inhibitory potency and selectivity |
|---|---|
| Target Compound Data | IC₅₀ (HDAC6) = 0.002 nM; IC₅₀ (HDAC1) = 271 nM; IC₅₀ (HDAC2) = 252 nM; IC₅₀ (HDAC3) = 0.42 nM; IC₅₀ (HDAC8) = 6,851 nM; IC₅₀ (HDAC10) = 90.7 nM |
| Comparator Or Baseline | Selectivity ratio calculated against other HDAC isoforms within the same assay panel |
| Quantified Difference | >135,000-fold selectivity for HDAC6 vs. HDAC8; >125,000-fold vs. HDAC1 |
| Conditions | In vitro fluorogenic enzyme assay; recombinant HDAC isoforms |
Why This Matters
This class-level evidence demonstrates that molecules incorporating the 2-methyloxazole motif can achieve sub-nanomolar potency with exceptional isoform selectivity, a profile that differentiates this scaffold from unsubstituted oxazole or alternative heterocyclic cores in epigenetic drug discovery programs.
